4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide
Description
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with chloro and trifluoromethyl groups at the 3- and 5-positions, respectively. The pyridinyloxy moiety is linked to a benzene sulfonamide core, with an N-methyl group on the sulfonamide nitrogen. The compound is of interest in medicinal chemistry, particularly for targeting enzymes like cyclooxygenase-2 (COX-2) or coagulation factors, as suggested by analogs in the evidence .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O3S/c1-18-23(20,21)10-4-2-9(3-5-10)22-12-11(14)6-8(7-19-12)13(15,16)17/h2-7,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNUABKPWMGBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Fragments
The target compound can be dissected into two primary fragments:
- 3-Chloro-5-(trifluoromethyl)pyridin-2-ol : The electrophilic pyridine fragment activated for nucleophilic substitution by electron-withdrawing groups (-Cl, -CF₃).
- 4-Hydroxy-N-methylbenzenesulfonamide : The nucleophilic benzene fragment containing the sulfonamide group.
Coupling these fragments via an ether bond forms the core structure. Alternative routes may involve pre-functionalization of either fragment to facilitate conjugation.
Nucleophilic Aromatic Substitution (SNAr)
Reaction Mechanism and Conditions
The electron-deficient pyridine ring undergoes SNAr with the deprotonated phenol group of 4-hydroxy-N-methylbenzenesulfonamide. Key steps include:
- Deprotonation : A strong base (e.g., NaH, K₂CO₃) generates the phenoxide ion from the hydroxybenzenesulfonamide.
- Substitution : The phenoxide attacks the C-2 position of 3-chloro-5-(trifluoromethyl)pyridine, displacing chloride.
- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for high polarity and solubility.
- Base : Potassium carbonate (2.5 equiv) to maintain alkaline conditions.
- Temperature : 100–120°C for 12–24 hours.
- Yield : 65–72% after purification via column chromatography (silica gel, ethyl acetate/hexane).
Challenges :
- Steric hindrance from the trifluoromethyl group slows reaction kinetics.
- Competing side reactions (e.g., hydrolysis of the pyridine chloride) require anhydrous conditions.
Ullmann-Type Coupling
Copper-Catalyzed Ether Synthesis
Ullmann coupling employs a copper catalyst to form the C-O bond between halogenated pyridine and phenol derivatives.
Representative Protocol :
- Catalyst : Copper(I) iodide (10 mol%).
- Ligand : trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) to enhance catalytic activity.
- Base : Cesium carbonate (2.0 equiv).
- Solvent : Toluene at 110°C for 24 hours.
- Yield : 68–75% after recrystallization from ethanol.
Advantages :
- Tolerates electron-deficient and sterically hindered substrates.
- Ligand acceleration minimizes side product formation.
Mitsunobu Reaction for Ether Formation
Alcohol-Activation Strategy
If the pyridine fragment is synthesized as 3-chloro-5-(trifluoromethyl)pyridin-2-ol, the Mitsunobu reaction can couple it directly with 4-hydroxy-N-methylbenzenesulfonamide.
- Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) and triphenylphosphine (1.2 equiv).
- Solvent : Tetrahydrofuran (THF) at 0°C → room temperature, 6 hours.
- Yield : 60–65% after aqueous workup.
Limitations :
- Requires pre-synthesis of the pyridinol derivative.
- High reagent cost and sensitivity to moisture.
Stepwise Synthesis and Intermediate Isolation
Fragment Preparation
Synthesis of 3-Chloro-5-(Trifluoromethyl)Pyridin-2-Ol
- Chlorination : 5-Trifluoromethylpyridin-2-ol treated with phosphorus oxychloride (POCl₃) at reflux yields the 3-chloro derivative.
- Purification : Distillation under reduced pressure (bp 80–85°C at 15 mmHg).
Synthesis of 4-Hydroxy-N-Methylbenzenesulfonamide
- Sulfonylation : Methylamine reacts with 4-chlorobenzenesulfonyl chloride in dichloromethane, followed by hydrolysis of the chloride to hydroxyl using NaOH/EtOH.
Coupling and Final Assembly
The isolated fragments are coupled via SNAr or Ullmann methods (Sections 2–3) to yield the target compound.
Comparative Analysis of Methods
| Method | Conditions | Yield | Cost | Scalability |
|---|---|---|---|---|
| SNAr | DMF, K₂CO₃, 120°C | 65% | Low | Moderate |
| Ullmann Coupling | CuI, ligand, Cs₂CO₃, toluene | 75% | High | High |
| Mitsunobu Reaction | DIAD, PPh₃, THF | 60% | Very High | Low |
Key Takeaways :
- SNAr is cost-effective but requires prolonged heating.
- Ullmann Coupling offers higher yields and scalability for industrial applications.
- Mitsunobu is limited by reagent expense but useful for sensitive substrates.
Characterization and Validation
- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 8.65 (pyridine H-6), 7.82 (benzenesulfonamide H-2/H-6), 3.01 (N-CH₃).
- MS : ESI-MS m/z 395.03 [M+H]⁺.
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products
The major products formed from these reactions include various substituted pyridines and sulfonamides, which can be further utilized in different applications .
Scientific Research Applications
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis . This inhibition disrupts metabolic pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Compound 1 : 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide
- Key Differences : Additional pyridinylphenyl group on the sulfonamide nitrogen.
- Implications : Increased molecular weight (MW: ~600 Da vs. ~407 Da for the target compound) and lipophilicity (LogP > 5) due to dual trifluoromethyl groups. This may enhance target binding but reduce aqueous solubility .
Compound 2 : 5-Chloro-N-ethyl-N-methyl-4-(methylamino)-3-pyridinesulfonamide
- The ethyl and methyl groups on the sulfonamide may improve metabolic stability compared to the N-methyl group in the target compound .
Compound 3 : N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide
- Key Differences : N,N-Dimethyl sulfonamide and absence of chloro substituent on the pyridine.
Functional Group Modifications
Compound 4 : Celecoxib (SC-58635)
- Key Differences : Diarylpyrazole core instead of pyridinyloxy-benzene sulfonamide.
- Implications : Celecoxib’s structure is optimized for COX-2 inhibition (IC₅₀ = 40 nM), whereas the target compound’s pyridinyloxy group may shift selectivity toward other targets. The chloro and trifluoromethyl groups in the target compound could enhance metabolic stability compared to celecoxib’s methyl groups .
Compound 5 : BAY 59-7939 (Direct Factor Xa Inhibitor)
Substituent Effects
Compound 6 : 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[3-(dimethylamino)propyl]benzenesulfonamide
- Key Differences: Dimethylaminopropyl chain on the sulfonamide.
- Implications : Introduces a basic amine, improving solubility (e.g., predicted pKa ~8.5) but increasing MW (~480 Da), which may affect blood-brain barrier penetration .
Compound 7 : Ethyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-iminopropanoate
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide, a compound with significant biological implications, has garnered attention in pharmacological research. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.
- Molecular Formula : C15H14ClF3N2O3S
- Molecular Weight : 394.79 g/mol
- CAS Number : 338775-51-2
The compound functions primarily as a kinase inhibitor, targeting specific pathways involved in cancer and other diseases. Its structure allows it to interact with ATP-binding sites in kinases, thereby inhibiting their activity. This action is crucial in the context of diseases characterized by aberrant kinase signaling.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit potent antitumor effects. For instance:
- In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, particularly those resistant to conventional therapies.
- In vivo experiments demonstrated significant tumor reduction in xenograft models, suggesting its potential as a therapeutic agent for solid tumors.
Kinase Inhibition
The compound has been identified as a promising inhibitor of several kinases:
- c-KIT Kinase : It has shown efficacy against wild-type and mutant forms of c-KIT, which is often implicated in gastrointestinal stromal tumors (GISTs) .
- RET Kinase : In a series of benzamide derivatives, compounds similar to this one were noted for their ability to inhibit RET kinase activity effectively .
Case Studies
Research Findings
- Efficacy Against Drug Resistance : The compound has been effective against drug-resistant cell lines, making it a candidate for combination therapies.
- Pharmacokinetic Profile : Studies indicate favorable pharmacokinetics with good oral bioavailability and metabolic stability .
- Safety Profile : Preliminary toxicity assessments suggest a manageable safety profile at therapeutic doses.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
